![molecular formula C24H16ClN3O2S B610148 5-((5-Chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1633660-76-0](/img/structure/B610148.png)
5-((5-Chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
PNR-7-02 is an inhibitor of human DNA polymerase eta (Polη).
Scientific Research Applications
Synthesis and Characterization : A study by Altowyan et al. (2019) focused on synthesizing and characterizing a similar compound, detailing its structure and analyzing its non-linear optical (NLO) properties. This research contributes to the understanding of the compound's potential in materials science and engineering applications (Altowyan et al., 2019).
Potential Anticancer and Anti-Inflammatory Properties : Penthala et al. (2013) evaluated a series of related compounds for their in vitro cytotoxicity against human tumor cell lines. Some derivatives exhibited potent growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents. Additionally, docking studies indicated that these compounds might also have anti-inflammatory properties (Penthala et al., 2013).
Chemotherapeutic Applications : Zafar et al. (2018) discovered that a derivative of this compound, named PNR-7-02, inhibited human DNA polymerase eta activity, which is involved in translesion DNA synthesis. This inhibition enhanced the cytotoxic effects of cisplatin in tumor cells, indicating potential applications in chemotherapy (Zafar et al., 2018).
Antimicrobial Activity : Laxmi et al. (2012) synthesized derivatives of a similar compound and evaluated their antibacterial and antifungal activities. Certain derivatives showed moderate activity against various microorganisms, with some displaying significant antifungal activity against specific strains (Laxmi et al., 2012).
Angiogenesis and Epigenetics Targeting in Cancer : Upadhyay et al. (2021) synthesized compounds incorporating a similar structure and identified them as dual inhibitors of vascular endothelial growth factor receptor-2 and histone deacetylase 4. These compounds displayed anti-angiogenic potential and showed potency in in-vitro and in-vivo assessments against colorectal adenocarcinoma, highlighting their potential in cancer treatment (Upadhyay et al., 2021).
properties
IUPAC Name |
5-[[5-chloro-1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPDEEPROJUWCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-Chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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